4-Octylnaphthalen-1-OL
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Overview
Description
4-Octylnaphthalen-1-OL is an organic compound belonging to the class of naphthalenes, which are characterized by two ortho-fused benzene rings This compound features an octyl group attached to the fourth position of the naphthalene ring and a hydroxyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octylnaphthalen-1-OL typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Octylnaphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-octylnaphthalen-1-one or 4-octylnaphthalen-1-carboxylic acid.
Reduction: Formation of 4-octylnaphthalene.
Substitution: Formation of halogenated derivatives such as 4-octyl-1-bromonaphthalene.
Scientific Research Applications
4-Octylnaphthalen-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of 4-Octylnaphthalen-1-OL involves its interaction with biological targets through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, affecting the activity of enzymes and receptors. The compound’s hydrophobic octyl chain allows it to interact with lipid membranes, potentially altering membrane fluidity and function.
Comparison with Similar Compounds
Naphthalen-1-OL: Lacks the octyl group, making it less hydrophobic and altering its biological activity.
4-Methylnaphthalen-1-OL: Features a shorter alkyl chain, resulting in different physical and chemical properties.
4-Decylnaphthalen-1-OL: Has a longer alkyl chain, which can affect its solubility and interaction with biological membranes.
Uniqueness: 4-Octylnaphthalen-1-OL is unique due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and industrial use.
Properties
CAS No. |
61351-10-8 |
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Molecular Formula |
C18H24O |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
4-octylnaphthalen-1-ol |
InChI |
InChI=1S/C18H24O/c1-2-3-4-5-6-7-10-15-13-14-18(19)17-12-9-8-11-16(15)17/h8-9,11-14,19H,2-7,10H2,1H3 |
InChI Key |
JCEUFCKYWKGZRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C2=CC=CC=C12)O |
Origin of Product |
United States |
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